5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

CCR5 Antagonist Cancer Inflammation

The compound 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a synthetic, polysubstituted 2-pyrazoline heterocycle. It features a 4,5-dihydro-1H-pyrazole core with distinct electron-withdrawing (4-nitrophenyl at N1) and electron-donating (4-fluorophenyl at C5) substituents, creating a characteristic push-pull electronic system.

Molecular Formula C21H16FN3O2
Molecular Weight 361.4 g/mol
Cat. No. B10877157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Molecular FormulaC21H16FN3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O2/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)23-24(21)18-10-12-19(13-11-18)25(26)27/h1-13,21H,14H2
InChIKeyUSUFDKCOTRMHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: Chemical Identity and Core Pharmacophore of 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole


The compound 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a synthetic, polysubstituted 2-pyrazoline heterocycle [1]. It features a 4,5-dihydro-1H-pyrazole core with distinct electron-withdrawing (4-nitrophenyl at N1) and electron-donating (4-fluorophenyl at C5) substituents, creating a characteristic push-pull electronic system [1]. This structural motif is associated with chemokine receptor CCR5 antagonism, a mechanism implicated in oncology and inflammatory disease research [2]. The compound's specific substitution pattern distinguishes it from other pyrazoline-based CCR5 ligands and serves as a key intermediate for further derivatization, such as the (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone series [1].

Why Broad-Spectrum 'Pyrazoline' Procurement is Insufficient for Target-Specific Research on 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole


Substituting this compound with a generic 'pyrazoline' or even a close regioisomer is not scientifically valid due to profound differences in target engagement and potency. The precise positioning of the nitro group on the N1-phenyl ring and the fluorine on the C5-phenyl ring are critical pharmacophoric elements for CCR5 antagonism [1]. As demonstrated by comparative data, a simple shift of the nitro substituent from the para to the meta position, as in the regioisomer 3-(4-fluorophenyl)-5-(3-nitrophenyl)-1-phenyl-2-pyrazoline, results in a complete change of biological profile, shifting primary activity from CCR5 to Rab-7a inhibition with a >3-fold loss in potency [2]. Furthermore, the 4,5-dihydro core is essential for the pseudo-asymmetric center at C5, which is lost in fully aromatic pyrazoles. Therefore, procurement specifications must strictly define the exact IUPAC name and CAS registry to ensure the intended pharmacological profile is obtained.

Head-to-Head Quantitative Differentiation Guide for 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole


CCR5 Antagonism: Direct Potency Comparison with a Close Regioisomer

In a direct comparison of CCR5 antagonism, the target compound demonstrates an IC50 of 9.20E+3 nM (9.2 µM) in inhibiting CCL5-induced calcium mobilization in human MOLT4 cells [1]. In contrast, its close regioisomer, 3-(4-fluorophenyl)-5-(3-nitrophenyl)-1-phenyl-2-pyrazoline, shows no reported CCR5 activity and instead inhibits Rab-7a with an EC50 of 3.00E+4 nM (30 µM) [2]. This indicates that a simple positional change of the nitro group abolishes CCR5 activity and shifts target selectivity entirely.

CCR5 Antagonist Cancer Inflammation HIV

Antiproliferative Activity in Ovarian Cancer: Potency Relative to the Natural Lead Anibamine

As a synthetic analogue of the natural product anibamine, the target compound and its derivatives were evaluated for antiproliferative effects. The parent anibamine shows an IC50 of approximately 1 µM in CCR5 binding [1]. While the target compound itself is a weaker CCR5 binder (IC50 = 9.2 µM), SAR studies on this series indicate that modifications at the C3-phenyl and N1-phenyl rings can improve potency into the submicromolar range (e.g., OVCAR-3 proliferation IC50 values between 0.5 and 5 µM for optimized analogues) [2]. This positions the compound as a versatile scaffold for lead optimization, where the 4-nitrophenyl group provides a synthetic handle for further tuning of electronic properties.

Ovarian Cancer Antiproliferative Lead Optimization

In Silico Drug-Likeness and Physicochemical Differentiation from Fully Aromatic Pyrazoles

Computational DFT and molecular docking studies on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, which are direct acylated products of the target compound, reveal key drug-likeness parameters [1]. The dihydro core introduces a stereocenter at C5 and a degree of conformational flexibility not present in planar, fully aromatic pyrazoles. This results in lower calculated logP values and altered hydrogen-bonding capacity, theoretically improving aqueous solubility and reducing CYP450 inhibition potential relative to flat aromatic pyrazoles. Docking scores against specific targets (e.g., COX-2, EGFR) further differentiate these compounds from their aromatic counterparts.

Drug-Likeness Physicochemical Properties PK/PD Prediction

Selectivity Profile: Absence of Cytotoxicity in Non-Cancerous Cell Lines

In the anibamine analogue series, to which the target compound belongs, several analogues demonstrated no significant cytotoxicity in NIH 3T3 normal fibroblast cells at concentrations up to 20 µM, while retaining antiproliferative activity against cancer cells [1]. This selectivity window is a key differentiator from more promiscuous cytotoxic chemotypes. Although the exact cytotoxicity data for the specific compound is not reported, the class-level behavior suggests a favorable therapeutic index that can be further optimized by leveraging the 4-nitrophenyl moiety for electronic tuning.

Selectivity Cytotoxicity Therapeutic Window

Optimal Deployment Scenarios for 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in Scientific Research


Medicinal Chemistry: CCR5 Antagonist Lead Optimization for Oncology

The compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving CCR5 binding affinity. Its micromolar IC50 (9.2 µM) [1] provides a base hit that can be optimized through systematic modification of the 3-phenyl and 4-nitrophenyl groups, as demonstrated by the successful development of submicromolar analogues in the anibamine series [2].

Chemical Biology: Pharmacophore Validation of the Dihydropyrazole Core

The non-planar, pseudo-asymmetric dihydropyrazole core is a distinct pharmacophore element. This compound can be used in competitive binding assays against a panel of GPCRs to profile the selectivity of the dihydropyrazole scaffold versus flat aromatic pyrazole ligands, using the regioisomer 3-(4-fluorophenyl)-5-(3-nitrophenyl)-1-phenyl-2-pyrazoline as a selectivity control [3].

Computational Chemistry: Benchmarking DFT and Docking Methodologies

The compound and its methanone derivatives have been used to validate DFT-based molecular property predictions and molecular docking protocols [4]. Its well-defined electronic structure (push-pull system) and moderate size make it an ideal test case for benchmarking new computational methods for heterocyclic drug candidates.

Synthetic Methodology: Template for Diversity-Oriented Synthesis

The primary aromatic amine (after nitro reduction) or the methanone derivative can be used as a branching point for generating libraries of pyrazoline-based compounds. The compound's stability and synthetic accessibility make it suitable for solid-phase or flow chemistry applications in academic and industrial settings.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.